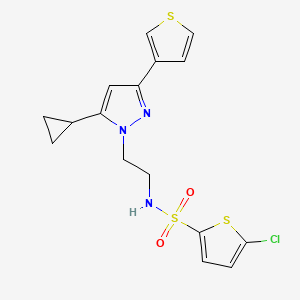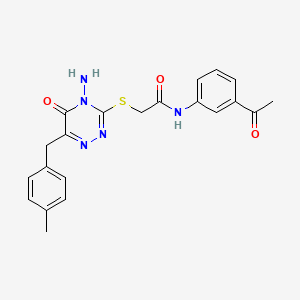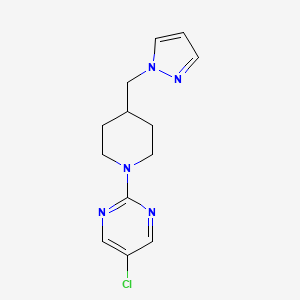
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. The incorporation of fluorine atoms into organic molecules often results in significant changes in their biological and physicochemical properties, making such compounds of great interest in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of an appropriate quinoline derivative with a difluoromethylating agent. For example, the reaction of 8-hydroxy-1,2,3,4-tetrahydroquinoline with difluoromethyl ether in the presence of a base can yield the desired product. Industrial production methods may involve the use of more scalable and cost-effective reagents and conditions, such as the use of difluoromethyl iodide and a suitable catalyst to facilitate the difluoromethylation reaction.
Analyse Des Réactions Chimiques
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in medicinal chemistry.
Biology: The compound’s unique properties make it a useful tool for studying biological processes and interactions, particularly those involving fluorinated molecules.
Industry: The compound can be used in the development of new materials with improved properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism of action of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in modulation of biological activities, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
8-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different biological and physicochemical properties.
8-(Methoxy)-1,2,3,4-tetrahydroquinoline: The absence of fluorine atoms in this compound can lead to reduced metabolic stability and different biological activities.
8-(Chloromethoxy)-1,2,3,4-tetrahydroquinoline: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVCPDINIURFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OC(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)
![3-butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2489470.png)


![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)

![N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2489485.png)

